8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one
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Overview
Description
8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by its unique structure, which includes benzyloxy, hydroxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method involves the reaction of 2-bromobenzoic acids with resorcinol in the presence of copper(II) sulfate and sodium hydroxide to form intermediate compounds. These intermediates undergo further reactions, including cyclization and oxidation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurodegenerative disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. These interactions contribute to its biological effects, such as anti-inflammatory and neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one:
3-(Benzyloxy)-8-methoxy-6H-benzo[c]chromen-6-one: This compound shares a similar core structure but differs in the position of functional groups.
Uniqueness
8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H16O5 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-hydroxy-9-methoxy-8-phenylmethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H16O5/c1-24-19-10-16-15-8-7-14(22)9-18(15)26-21(23)17(16)11-20(19)25-12-13-5-3-2-4-6-13/h2-11,22H,12H2,1H3 |
InChI Key |
DOMCMDUEJSIJBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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